molecular formula C11H9NO3 B2645769 1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 35975-54-3

1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B2645769
CAS No.: 35975-54-3
M. Wt: 203.197
InChI Key: DZNNIRHFSWTOJH-UHFFFAOYSA-N
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Description

1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 35975-54-3) is a substituted quinoline derivative characterized by a methyl group at the N-1 position, a ketone group at C-4, and a carboxylic acid moiety at C-2 (Figure 1). This compound belongs to the kynurenic acid (KYNA) analog family, which shares the core 4-oxo-1,4-dihydroquinoline-2-carboxylic acid scaffold . The methyl substitution at N-1 distinguishes it from KYNA (4-oxo-1,4-dihydroquinoline-2-carboxylic acid), a naturally occurring neuroactive metabolite with NMDA receptor antagonist properties . The structural modifications in this compound are designed to enhance metabolic stability, bioavailability, and receptor selectivity compared to unmodified KYNA derivatives .

Figure 1. Tautomeric forms and substituent positions of this compound.

Properties

IUPAC Name

1-methyl-4-oxoquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-8-5-3-2-4-7(8)10(13)6-9(12)11(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNNIRHFSWTOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35975-54-3
Record name 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Biological Activity

1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (often referred to as 1-Methylquinoline-2-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a fused quinoline ring system, which is crucial for its biological activity. The molecular formula is C10H9N1O3C_{10}H_{9}N_{1}O_{3}, and it possesses a carboxylic acid group that enhances its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism of action is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

2. Antiviral Activity

In vitro studies have indicated that this compound may act as a potent inhibitor of viral replication. Specifically, it has shown promise against Hepatitis B Virus (HBV). Molecular docking studies suggest that it binds effectively to viral proteins, potentially disrupting their function.

Case Study: Hepatitis B Virus Inhibition
A study conducted by researchers demonstrated that derivatives of this compound exhibited significant inhibition of HBV replication at concentrations as low as 10 µM. The experimental setup involved both molecular docking simulations and in vitro assays confirming the antiviral activity .

3. Anticancer Activity

The quinoline scaffold is renowned for its anticancer potential. Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Overview

Cancer TypeIC50 Value (µM)Mechanism of ActionReference
Breast Cancer15Apoptosis induction
Lung Cancer20Cell cycle arrest
Colon Cancer12Inhibition of cell growth

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in DNA replication in bacteria and viruses.
  • Cell Cycle Disruption : It induces cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptotic Pathways : The compound triggers apoptotic pathways leading to programmed cell death in malignant cells.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Research indicates that derivatives of 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exhibit effectiveness against a range of bacterial pathogens. For instance, studies have shown that these compounds can inhibit both gram-positive and gram-negative bacteria, making them valuable for medical treatments and agricultural applications.

Table 1: Antimicrobial Efficacy of this compound Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
1-Methyl-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidEscherichia coli32 µg/mL
1-Ethyl-7-fluoro-8-methyl derivativeStaphylococcus aureus16 µg/mL
1-Methyl-7-(piperazinyl)-4-oxo derivativePseudomonas aeruginosa8 µg/mL

These findings suggest that the synthesized derivatives can serve as effective antimicrobial agents in both clinical and agricultural settings .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that modifications to the quinoline structure can enhance its activity against inflammation-related pathways. For example, certain derivatives have shown promising results in reducing cytokine production in vitro, indicating potential use in treating inflammatory diseases .

Hepatitis B Virus Inhibition

Recent studies have demonstrated that specific derivatives of this compound can inhibit Hepatitis B virus replication effectively. In vitro experiments revealed that these compounds significantly reduced viral load at concentrations as low as 10 µM, suggesting their potential as antiviral agents .

Table 2: Inhibition of Hepatitis B Virus by Quinoline Derivatives

Compound NameViral Load Reduction (%)Concentration (µM)
Methyl 4-hydroxy derivative90%10
Alkoxymethylated derivative85%10

These results highlight the importance of structural modifications in enhancing antiviral efficacy .

Neuroprotective Effects

Compounds derived from this compound have been evaluated for neuroprotective properties. Studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis. The neuroprotective effects are attributed to their ability to modulate neurotransmitter levels and reduce inflammation in neural tissues .

Table 3: Neuroprotective Activity of Quinoline Derivatives

Compound NameCell Viability (%)Concentration (µM)
4-Oxo derivative95%50
Methylated variant90%50

This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Key Analogues

Compound Name Substituents (Position) Key Properties
1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Methyl (N-1), Oxo (C-4), COOH (C-2) Enhanced metabolic stability; potential ion channel modulation
Kynurenic acid (KYNA) Oxo (C-4), COOH (C-2) NMDA receptor antagonist; endogenous neuroprotectant
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Methyl (C-6), Oxo (C-4), COOH (C-2) Research chemical; limited bioactivity data
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Methyl (N-1), Oxo (C-2), COOH (C-4) Structural isomer with altered tautomerism; uncharacterized activity
2-Methyl-4-oxo-1,4-dihydro-8-quinolinecarboxylic acid Methyl (C-2), Oxo (C-4), COOH (C-8) Sigma-Aldridge rare chemical; no reported bioactivity

Ion Channel Modulation

Derivatives of this compound exhibit distinct pharmacological profiles:

  • KYNA-M1 (3-(morpholinomethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid): Potent activator of M-type K+ channels (EC₅₀ = 11 μM) in pituitary GH3 cells, surpassing KYNA’s activity .

Anticancer Potential

Analogues like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (derived from 2-oxo-1,2-dihydroquinoline-3-carboxylic acid) show cytotoxicity against MCF-7 breast cancer cells (IC₅₀ < 10 μM) . The target compound’s C-2 carboxylic acid group may enable similar interactions with oncogenic targets.

Physicochemical Properties

  • Solubility: The carboxylic acid group enhances aqueous solubility compared to ester precursors (e.g., ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate) .
  • Thermal Stability : Melting points of analogues range from 215–278°C, reflecting strong intermolecular hydrogen bonding .

Q & A

Q. How are computational models used to predict SAR for quinolone-based therapeutics?

  • Answer: Perform molecular docking (AutoDock Vina) against ETA receptor homology models (PDB: 5GLH). QSAR analysis of substituent hydrophobicity (ClogP) and electronic effects (Hammett constants) correlates with antagonist potency. MD simulations (GROMACS) assess binding stability .

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